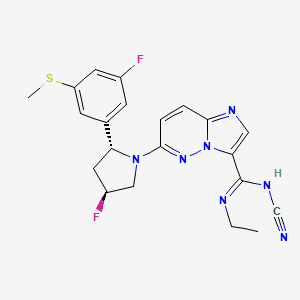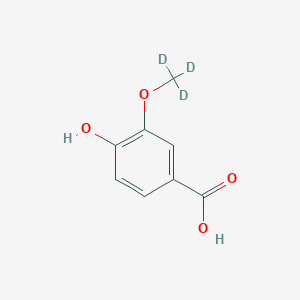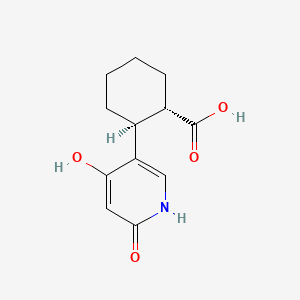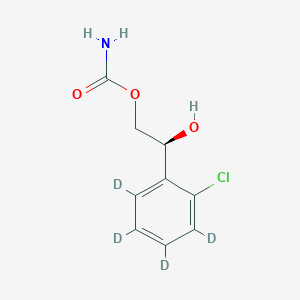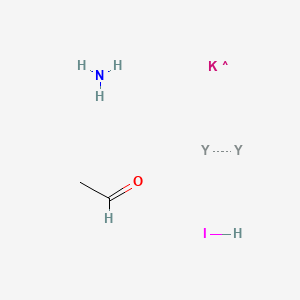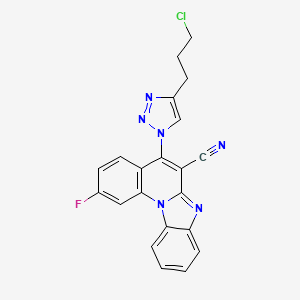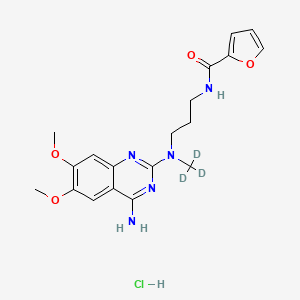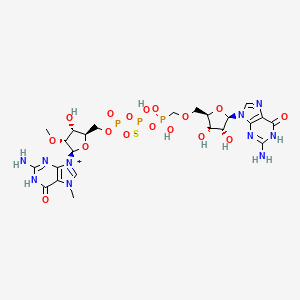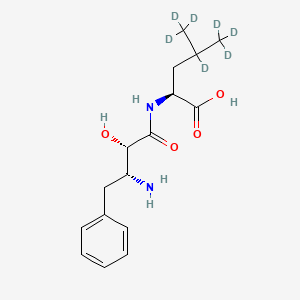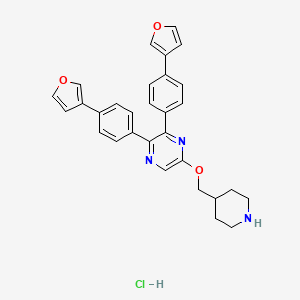
CBP/p300-IN-19 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300-IN-19 hydrochloride is a potent and selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play crucial roles in the regulation of gene expression through the acetylation of histone and non-histone proteins. This compound has shown significant potential in cancer research due to its ability to inhibit the acetyltransferase activity of p300 and CBP, thereby affecting gene expression and cellular functions .
Preparation Methods
The synthesis of CBP/p300-IN-19 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
CBP/p300-IN-19 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity and stability.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s inhibitory properties.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups, enhancing the compound’s selectivity and potency.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CBP/p300-IN-19 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
CBP/p300-IN-19 hydrochloride exerts its effects by inhibiting the histone acetyltransferase activity of p300 and CBP. These enzymes acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting this activity, this compound prevents the acetylation of histones, thereby affecting the transcription of genes involved in cell growth, differentiation, and survival .
The molecular targets of this compound include the acetyltransferase domains of p300 and CBP. The compound binds to these domains, blocking their enzymatic activity and disrupting the acetylation of histone and non-histone proteins .
Comparison with Similar Compounds
CBP/p300-IN-19 hydrochloride is unique in its high selectivity and potency as an inhibitor of p300 and CBP. Similar compounds include:
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications. This compound stands out due to its high selectivity and effectiveness in inhibiting the acetyltransferase activity of p300 and CBP .
Properties
Molecular Formula |
C30H28ClN3O3 |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
2,3-bis[4-(furan-3-yl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine;hydrochloride |
InChI |
InChI=1S/C30H27N3O3.ClH/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21;/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2;1H |
InChI Key |
DXRCZZHLNNZOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


